4-[4-(3-Oxobutyl)phenoxy]butanoic acid
Description
4-[4-(3-Oxobutyl)phenoxy]butanoic acid is a butanoic acid derivative featuring a phenoxy group at the C4 position of the carboxylic acid chain. The phenoxy group is further substituted at its para position with a 3-oxobutyl moiety (C=O at C3 of the butyl chain). This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H18O4 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-[4-(3-oxobutyl)phenoxy]butanoic acid |
InChI |
InChI=1S/C14H18O4/c1-11(15)4-5-12-6-8-13(9-7-12)18-10-2-3-14(16)17/h6-9H,2-5,10H2,1H3,(H,16,17) |
InChI Key |
KYKPEIJBVFIUPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OCCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural similarities with 4-[4-(3-Oxobutyl)phenoxy]butanoic acid, differing primarily in substituents, chain length, or functional groups:
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Properties
- Electron-Withdrawing vs. The butoxy group in 4-(4-Butoxyphenyl)-4-oxobutanoic acid is electron-donating, which may improve solubility in nonpolar solvents.
Ketone Position :
Conformational Analysis
- Torsion Angles: In analogs like 4-(4-chlorophenoxy)butanoic acid, the carboxyl group exhibits a torsion angle of 161.6°, indicating a slight twist out of the molecular plane . This contrasts with the target compound’s predicted planar conformation due to steric effects from the 3-oxobutyl group.
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